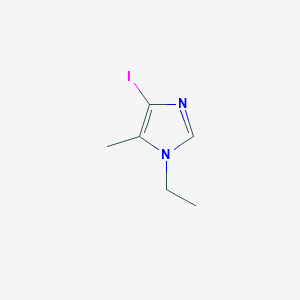

1-ethyl-4-iodo-5-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-ethyl-4-iodo-5-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUNMHCFMIVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the electrophilic iodination of 1-ethyl-5-methyl-1H-imidazole using elemental iodine (I₂) in tetrahydrofuran (THF) under alkaline conditions. Sodium hydroxide (NaOH) deprotonates the imidazole ring, enhancing nucleophilicity at the 4-position for iodine substitution.

Procedure :

-

Deprotonation : Imidazole (7.34 mol) reacts with NaOH (22.0 mol) in water (10 L) at 0–5°C.

-

Iodination : I₂ (14.68 mol) dissolved in THF (3 L) is added dropwise, followed by stirring at room temperature for 1 hour.

-

Workup : pH is adjusted to 7–8 with glacial acetic acid, followed by THF removal under reduced pressure. The crude product is purified via recrystallization in ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 95% |

| Purity (HPLC) | >99% |

| Reaction Temperature | 0–25°C |

| Solvent System | THF/Water |

This method’s efficiency stems from THF’s ability to solubilize iodine and stabilize intermediates, minimizing side reactions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Approach

An alternative route employs palladium catalysis to introduce iodine. Starting from 1-ethyl-5-methyl-1H-imidazole-4-boronic acid, iodobenzene diacetate serves as the iodine source in the presence of Pd(PPh₃)₄.

Procedure :

-

Coupling : Imidazole boronic acid (3.38 mmol) reacts with iodobenzene diacetate (3.4 mmol) in THF under reflux.

-

Catalysis : Pd(PPh₃)₄ (0.34 mmol) facilitates the coupling over 3 hours.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Catalyst Loading | 10 mol% |

| Reaction Time | 3 hours |

While effective, this method’s reliance on expensive catalysts and stringent anhydrous conditions limits scalability.

Reductive Deiodination of Triiodoimidazole

Sodium Sulfite-Mediated Reduction

A less common method reduces 2,4,5-triiodo-1H-imidazole using Na₂SO₃ in dimethylformamide (DMF) at 110°C. Selective deiodination at the 2- and 5-positions yields the target compound.

Procedure :

-

Reduction : Triiodoimidazole (1 mol) reacts with Na₂SO₃ (3 mol) in DMF overnight.

-

Isolation : Ethyl acetate extraction and recrystallization (isopropanol/hexane) yield pure product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70.2% |

| Selectivity | >85% |

| Reaction Temperature | 110°C |

This method faces challenges in controlling regioselectivity, often requiring multiple purification steps.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

Catalytic Enhancements

-

Pd vs. Cu Systems : Palladium catalysts offer higher yields but require inert atmospheres. Copper(I) iodide, though cheaper, results in lower selectivity (≤60% yield).

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Major Products Formed:

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Imidazole N-oxides.

Reduction: 1-Ethyl-5-methyl-1H-imidazole.

Scientific Research Applications

1-Ethyl-4-iodo-5-methyl-1H-imidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazole Derivatives

Key Observations:

Halogenation : The iodine atom in this compound distinguishes it from bromo- or chloro-substituted analogues (e.g., Compounds 8, 9, 77). Iodine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura cross-coupling reactions compared to lighter halogens .

Nitro vs. Alkyl Groups: Compounds like 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole and 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole feature nitro groups, which introduce strong electron-withdrawing effects.

Aromatic vs. Aliphatic Substituents : Indole- or benzyl-substituted imidazoles (Compounds 8, 9, 77) exhibit extended π-conjugation, enhancing UV absorbance and fluorescence properties. This contrasts with the aliphatic substituents in this compound, which prioritize steric bulk over electronic delocalization .

Key Observations:

Iodination Strategies : The synthesis of iodine-containing imidazoles (e.g., Compounds 8, 9, 20) often employs electrophilic iodination or Ullmann-type coupling. For this compound, direct iodination of a pre-functionalized imidazole precursor is plausible .

Solvent and Base : Reactions in DMF with K₂CO₃ are common for imidazole alkylation and condensation (e.g., Compounds 8, 9), suggesting compatibility with the target compound’s synthesis .

Physicochemical Properties

- Melting Points : Halogenated imidazoles with aromatic substituents (e.g., Compounds 8, 9) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas aliphatic derivatives (e.g., this compound) likely have lower melting points, though data is unavailable .

- Spectroscopic Data : The absence of reported NMR/IR data for the target compound limits direct comparison. However, analogues like Compound 77 show distinct ¹H NMR signals for indole protons (δ 7.0–7.8 ppm) and imidazole protons (δ 8.0–8.5 ppm), which would differ in the target compound due to aliphatic substituents .

Biological Activity

1-Ethyl-4-iodo-5-methyl-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring with ethyl, iodo, and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this imidazole derivative may contribute to its interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.

The compound can be synthesized through various methods, including the iodination of 1-ethyl-5-methyl-1H-imidazole using iodine and oxidizing agents in organic solvents. The presence of the iodine atom enhances its chemical reactivity, allowing for substitution reactions with nucleophiles such as amines and thiols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 25 |

| Candida albicans | < 15 |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. The iodine atom can facilitate halogen bonding, enhancing the binding affinity to biological targets. This interaction may inhibit enzymatic activity or modulate receptor functions, contributing to its bioactivity.

Study on Antifungal Activity

A study published in a peer-reviewed journal investigated the antifungal properties of several imidazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Candida species at low concentrations. The study emphasized the potential of imidazole derivatives in developing antifungal therapies, particularly for resistant strains .

Cancer Research Applications

Recent explorations into the anticancer properties of imidazole derivatives have identified compounds that inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential role as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-iodo-5-methyl-1H-imidazole, considering regioselectivity challenges in iodination?

Methodological Answer: The synthesis of iodinated imidazoles requires careful control of regioselectivity. A tandem three-component reaction involving aldehydes, ammonium acetate, and nitriles under reflux in acetic acid can yield substituted imidazoles . For iodination, electrophilic substitution at the 4-position is favored due to the electron-donating ethyl and methyl groups directing iodine to the electron-deficient site. Key steps include:

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques is critical:

- 1H/13C NMR : Identify substituent positions (e.g., ethyl CH2 at δ 1.3–1.5 ppm; imidazole protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C7H10IN2: calc. 248.9844, observed 248.9841) .

- IR Spectroscopy : Detect functional groups (e.g., absence of NH stretches if alkylated) .

Q. How can researchers address solubility challenges during purification of this compound?

Methodological Answer: Due to its hydrophobic substituents, the compound may exhibit low polarity. Strategies include:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit temperature-dependent solubility.

- Chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate from 9:1 to 4:1) to improve separation .

Advanced Research Questions

Q. How can contradictions in NMR data arising from substituent effects be resolved?

Methodological Answer: Substituent-induced peak splitting or shifting can complicate assignments. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Deuterated Solvents : Use DMSO-d6 to enhance solubility and sharpen peaks for aromatic protons.

- Computational Prediction : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) using AutoDock Vina .

- Reactivity Indices : Use Fukui functions to predict regioselectivity in substitution reactions .

Q. How can SHELX software improve crystallographic analysis of this compound?

Methodological Answer:

- Structure Solution : Use SHELXD for dual-space recycling to solve phase problems in X-ray diffraction data .

- Refinement : SHELXL refines anisotropic displacement parameters and handles twinning (common in imidazole derivatives) .

- Validation : Check CIF files with PLATON to identify unresolved disorder or missed symmetry.

Q. What strategies enhance the stability of this compound in biological assays?

Methodological Answer:

Q. How can researchers assess the compound’s toxicity profile for lab safety?

Methodological Answer:

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

Q. How should researchers design experiments to address reproducibility issues in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) .

- Statistical Analysis : Apply ANOVA to identify significant variables affecting yield .

- Batch Records : Document solvent quality (e.g., anhydrous DMF) and catalyst lot numbers to trace variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.